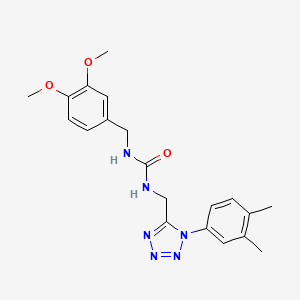

1-(3,4-dimethoxybenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Description

1-(3,4-Dimethoxybenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a urea-based heterocyclic compound featuring a 3,4-dimethoxybenzyl group and a tetrazole ring substituted with a 3,4-dimethylphenyl moiety. The compound’s synthesis likely involves coupling a benzylamine derivative with a tetrazolylmethyl intermediate under reflux conditions, analogous to methods described for structurally related pyrazole and pyrimidinone derivatives .

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3/c1-13-5-7-16(9-14(13)2)26-19(23-24-25-26)12-22-20(27)21-11-15-6-8-17(28-3)18(10-15)29-4/h5-10H,11-12H2,1-4H3,(H2,21,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOGVNVKCDATMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:

Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, reacts with a suitable nucleophile to form the benzyl intermediate.

Tetrazole Formation: The intermediate is then reacted with 3,4-dimethylphenyl isocyanate to form the tetrazole ring.

Urea Formation: Finally, the tetrazole intermediate is coupled with an appropriate urea derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods may include:

Catalytic Reactions: Using catalysts to enhance reaction rates and selectivity.

Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of this compound often involves multi-step processes that integrate various chemical reactions. Notably, the introduction of the tetrazole ring has been shown to enhance the compound's biological properties, making it a focal point in drug discovery efforts aimed at developing novel therapeutics.

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit promising anticancer properties. The incorporation of tetrazole rings has been linked to increased cytotoxicity against various cancer cell lines. For instance, research highlights that derivatives of tetrazole-containing ureas can inhibit tumor growth by inducing apoptosis in malignant cells .

Antimicrobial Properties

The antimicrobial efficacy of related compounds suggests potential applications in treating infections. The presence of the dimethoxybenzyl group is believed to contribute to enhanced membrane permeability, facilitating the compound's entry into bacterial cells and enhancing its effectiveness .

Neuroprotective Effects

There is emerging evidence that compounds similar to 1-(3,4-dimethoxybenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea may exhibit neuroprotective effects. Studies have shown that tetrazole derivatives could protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research evaluated the anticancer properties of a series of tetrazole derivatives against breast cancer cell lines. The results demonstrated that specific modifications to the urea structure significantly enhanced cytotoxicity, with IC50 values indicating potent activity at low concentrations .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized several derivatives of tetrazole-containing ureas and assessed their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a urea backbone, dimethoxybenzyl group, and tetrazole ring. Key comparisons include:

Key Observations :

- Tetrazole vs. Pyrazole/Pyrimidinone Cores: The tetrazole ring in the target compound may confer metabolic stability and hydrogen-bonding capacity, distinguishing it from pyrazole-pyrimidinone derivatives (e.g., compounds) .

- Synthetic Complexity: The target compound’s synthesis is less laborious than coumarin-benzodiazepine hybrids (), which require multi-step coupling, but more complex than pyrimidinone derivatives () .

Pharmacological and Physicochemical Comparisons

- Solubility : The dimethoxy groups may reduce aqueous solubility relative to hydroxylated analogs but improve lipid bilayer penetration.

- Stability : Urea derivatives are generally stable under physiological conditions, but the tetrazole ring’s acidity (pKa ~4.9) could influence pH-dependent behavior .

- Bioactivity : While compounds exhibit antimicrobial activity, the target compound’s bioactivity remains uncharacterized in the provided literature.

Biological Activity

The compound 1-(3,4-dimethoxybenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic derivative that incorporates both a urea moiety and a tetrazole ring, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 372.44 g/mol. Its structure features a dimethoxybenzyl group and a tetrazole derivative, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. A study highlighted the synthesis of various tetrazole compounds that demonstrated antibacterial and antifungal properties in vitro. For instance, certain derivatives showed better efficacy than standard antibiotics against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Compounds containing tetrazole rings have been noted for their anti-inflammatory properties. The ability to modulate inflammatory pathways suggests that this compound may also exert similar effects, potentially through inhibition of pro-inflammatory cytokines or modulation of immune responses.

Anticancer Activity

The structural features of the compound may allow it to interact with various cellular targets involved in cancer progression. Studies on related compounds have shown that tetrazoles can inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation .

The biological activity of this compound may be attributed to several mechanisms:

- Interaction with Enzymatic Pathways : The urea moiety can mimic substrate analogs for enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors (e.g., G-protein coupled receptors) influencing signaling pathways related to inflammation and cell growth.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, affecting replication and transcription processes.

Case Studies

Recent studies have focused on the synthesis and evaluation of related tetrazole compounds:

- Case Study 1 : A novel series of tetrazole derivatives were synthesized and tested for antimicrobial activity using the disc diffusion method. The results indicated significant zones of inhibition against several pathogens .

- Case Study 2 : In vivo studies demonstrated that certain tetrazole derivatives could reduce tumor size in xenograft models, suggesting potential for cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3,4-dimethoxybenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea?

- Methodological Answer : The compound can be synthesized via a multi-step approach. A common method involves refluxing acid chlorides (e.g., 3,4-dimethoxybenzyl chloride) with urea derivatives in xylene at stoichiometric ratios (1:2) for 6 hours, followed by evaporation and crystallization in methanol/ethanol (1:1) . For tetrazole-containing intermediates, reductive amination using sodium triacetoxyborohydride in dichloroethane is effective for coupling aryl aldehydes with amines . Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm for dimethoxybenzyl), tetrazole CH2 (δ 4.0–5.0 ppm), and urea NH (δ 8.0–9.0 ppm).

- FTIR : Confirm urea C=O (1640–1680 cm⁻¹) and tetrazole C=N (1550–1600 cm⁻¹) .

- X-ray crystallography resolves ambiguities in stereochemistry, as demonstrated for analogous urea-thiadiazole hybrids .

Q. How can researchers assess the purity of this compound during synthesis?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) provides quantitative purity analysis. Thin-Layer Chromatography (TLC) using silica plates (UV visualization) is a rapid qualitative check. Melting point consistency (±2°C deviation) also indicates purity .

Advanced Research Questions

Q. How do substituents on the aryl rings influence the compound’s reactivity and biological activity?

- Methodological Answer : Substituent effects can be studied via Hammett plots or computational models (DFT). For example:

- Electron-donating groups (e.g., methoxy on benzyl) enhance urea hydrogen-bonding capacity, affecting solubility and target binding .

- Tetrazole substitution (e.g., 3,4-dimethylphenyl) modulates steric bulk, impacting enzyme inhibition (e.g., MERS-CoV protease) .

- Experimental validation involves synthesizing analogs and comparing IC50 values in bioassays .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

- Methodological Answer : Discrepancies may arise from cell-specific uptake or metabolic differences. Mitigation strategies include:

- Dose-response normalization : Express activity as % viability relative to controls (e.g., HEK cells vs. cancer lines) .

- Mechanistic studies : Use siRNA knockdown or enzyme assays to confirm target engagement.

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid nonspecific toxicity .

Q. How can reaction conditions be optimized to minimize by-products in multi-component syntheses?

- Methodological Answer : For triazole-urea hybrids, optimize:

- Temperature : Lower temps (50–60°C) reduce side reactions like urea decomposition.

- Catalyst screening : Use p-toluenesulfonic acid (PTSA) to accelerate coupling .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate solubility and reduce aggregation .

Q. What computational tools are effective for predicting the compound’s binding modes to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like viral proteases. Key steps:

- Ligand preparation : Generate 3D conformers (Open Babel).

- Binding site analysis : Use CASTp to identify pockets.

- Validation : Compare predicted vs. experimental IC50 values for lead optimization .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of urea-tetrazole hybrids?

- Solution :

- Activate intermediates : Pre-form the tetrazole as a sodium salt to enhance nucleophilicity.

- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 6 hours) and improve yields by 15–20% .

Q. What analytical workflows confirm the absence of regioisomers in the final product?

- Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.